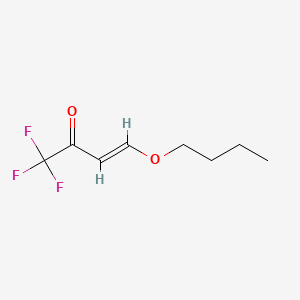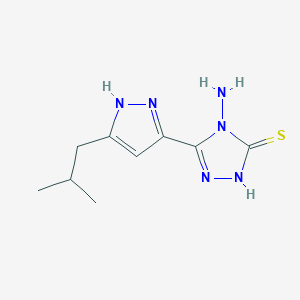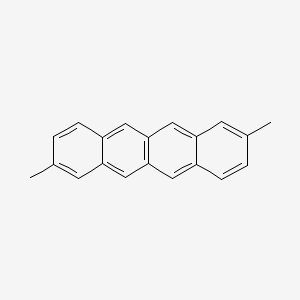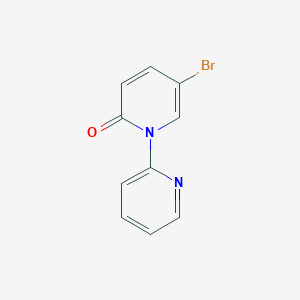
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one
Overview
Description
(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one, also known as CMBI, is a heterocyclic compound that has attracted considerable attention due to its potential applications in a range of scientific fields. This compound has been studied for its ability to act as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a ligand in metal-catalyzed reactions. Its unique structure and reactivity make it a valuable tool for scientists in a variety of disciplines.
Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation
Isoxazolone derivatives, including those structurally similar to "(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one", have been synthesized through environmentally friendly procedures and evaluated for their antioxidant properties. These compounds are excellent intermediates for synthesizing various heterocycles and undergo numerous chemical transformations, highlighting their versatility in chemical synthesis and potential in developing antioxidant agents (Laroum et al., 2019).
Mechanical Properties in Dental Composites
Research has been conducted on the incorporation of certain isoxazolone derivatives into flowable dental composites to enhance their antibacterial properties and mechanical strength. This application underscores the potential of structurally similar compounds in improving dental materials' performance and longevity (Abaszadeh & Mohammadzadeh, 2020).
Inhibition of PTP 1B Enzyme
Thiazolidinedione (TZD) derivatives, which share functional similarities with isoxazolone compounds, have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a key enzyme in regulating insulin signaling. This research application is particularly relevant in the context of therapeutic interventions for type 2 diabetes mellitus and obesity, demonstrating the potential of such compounds in medical research (Verma et al., 2019).
Synthesis and Structural Properties Study
Research on the synthesis and structural properties of novel substituted thiazolidinones, which are chemically related to isoxazolones, has provided insights into the conformation and reactivity of these compounds. This type of study is essential for understanding the chemical behavior of isoxazolone derivatives and their potential applications in various fields, including materials science and drug development (Issac & Tierney, 1996).
Properties
IUPAC Name |
(4E)-4-benzylidene-3-(chloromethyl)-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-7-10-9(11(14)15-13-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQCQXBKIFZOCS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)


![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)




